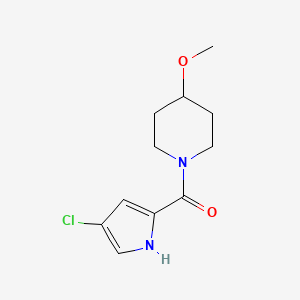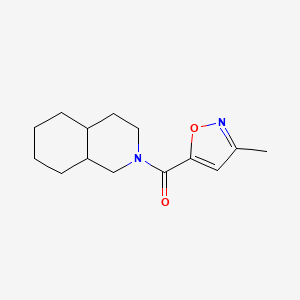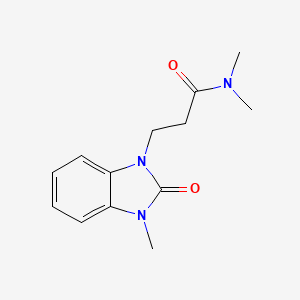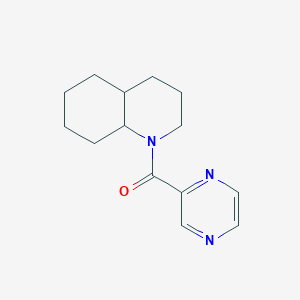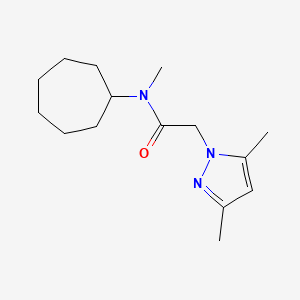
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide is a chemical compound that is widely used in scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide has a wide range of scientific research applications. It has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. It has also been used as a tool for studying the mechanisms of action of various biological processes, including protein-protein interactions and gene expression.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide is not fully understood. However, studies have shown that it can modulate the activity of various enzymes and signaling pathways, which are involved in the regulation of cellular functions. It has also been shown to interact with specific proteins and alter their conformation, leading to changes in their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to modulate the activity of various enzymes and signaling pathways, which are involved in the regulation of cellular functions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide in lab experiments is its ability to modulate the activity of specific proteins and signaling pathways. This makes it a valuable tool for studying the mechanisms of action of various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide. One potential direction is to explore its potential as a therapeutic agent for various diseases. Another potential direction is to study its interactions with specific proteins and signaling pathways, with the goal of developing new drugs that can modulate these interactions. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential toxicity, which may help to optimize its use in various experiments.
Synthesemethoden
The synthesis of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide involves the reaction of cycloheptylamine with 3,5-dimethylpyrazole-1-carboxylic acid, followed by the addition of N,N-dimethylformamide and triethylamine. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-12-10-13(2)18(16-12)11-15(19)17(3)14-8-6-4-5-7-9-14/h10,14H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDWKIGHQPWHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N(C)C2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
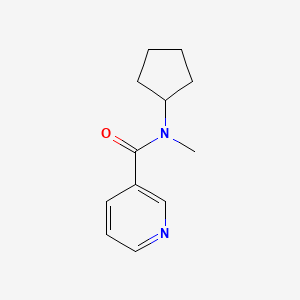
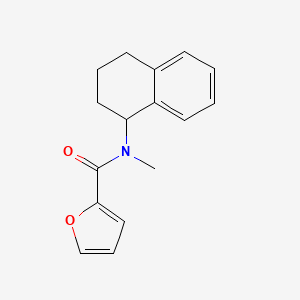

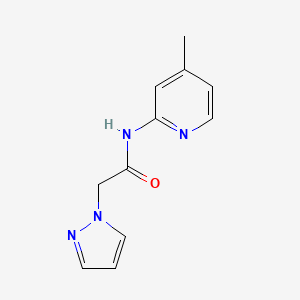

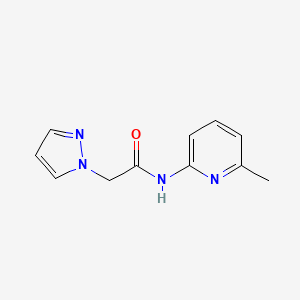
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7507798.png)
![2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507805.png)

